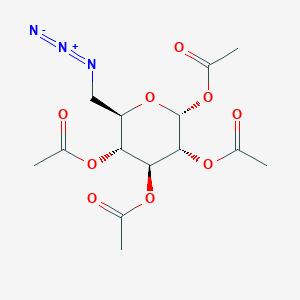
1-Ethynylisoquinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ethynylation in Organic Synthesis
Research by Samzadeh‐Kermani (2017) demonstrated a simple method for the ethynylation of isoquinolines and quinolines, which could be directly relevant to the modification and synthesis of 1-Ethynylisoquinoline. This process involves the reaction of an alkynoic ester and the N-heterocycle with calcium carbide, suggesting that 1-Ethynylisoquinoline could serve as a precursor or intermediate in synthesizing more complex molecules, potentially for pharmacological applications (Samzadeh‐Kermani, 2017).
Electrogenerated Chemiluminescence (ECL) Studies
Elangovan et al. (2004) explored the electrogenerated chemiluminescence of donor-substituted phenylquinolinylethynes and phenylisoquinolinylethynes. Their study on the effects of positional isomerism on photophysical properties, with a focus on ECL, suggests the potential of 1-Ethynylisoquinoline derivatives in analytical chemistry, especially in the development of ECL-based sensors and assays (Elangovan et al., 2004).
Marine Natural Products and Drug Development
Research on the marine invertebrate microbial consortium producing the chemotherapeutic natural product ET-743 (Yondelis) showcases the importance of marine-derived tetrahydroisoquinoline compounds in drug discovery. Rath et al. (2011) used a meta-omic approach to identify the biosynthetic pathway of ET-743, a process that could potentially be applied to similar compounds like 1-Ethynylisoquinoline for understanding their biosynthesis and exploring their therapeutic potential (Rath et al., 2011).
Anticancer Properties and Mechanisms
Monk et al. (2012) discussed Trabectedin (ET-743, Yondelis®), a tetrahydroisoquinoline alkaloid with a unique mechanism of action, highlighting the therapeutic applications of isoquinoline derivatives in cancer treatment. This research underscores the potential of structurally related compounds, such as 1-Ethynylisoquinoline, in contributing to the development of new anticancer drugs (Monk et al., 2012).
Propriétés
IUPAC Name |
1-ethynylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-11-10-6-4-3-5-9(10)7-8-12-11/h1,3-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRWXSTUHSTRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517608 | |
| Record name | 1-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylisoquinoline | |
CAS RN |
86520-96-9 | |
| Record name | 1-Ethynylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)







![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
